Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine

Description

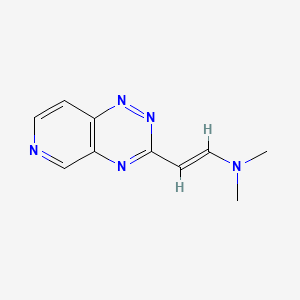

Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine is a heterocyclic compound featuring a pyrido[3,4-e][1,2,4]triazine core substituted with a vinyl group at position 3 and a dimethylamine moiety. This structure combines aromaticity from the fused pyridine-triazine system with the electron-donating dimethylamine group and a conjugated vinyl linker.

Properties

CAS No. |

121845-69-0 |

|---|---|

Molecular Formula |

C10H11N5 |

Molecular Weight |

201.23 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-2-pyrido[3,4-e][1,2,4]triazin-3-ylethenamine |

InChI |

InChI=1S/C10H11N5/c1-15(2)6-4-10-12-9-7-11-5-3-8(9)13-14-10/h3-7H,1-2H3/b6-4+ |

InChI Key |

GZFCUMKNRGGNTH-GQCTYLIASA-N |

Isomeric SMILES |

CN(C)/C=C/C1=NC2=C(C=CN=C2)N=N1 |

Canonical SMILES |

CN(C)C=CC1=NC2=C(C=CN=C2)N=N1 |

Origin of Product |

United States |

Biological Activity

Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine, also known by its CAS number 121845-88-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 162.19 g/mol. Its structure features a pyrido-triazine core which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets.

Biological Activity

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

- Research indicates that triazine derivatives exhibit antimicrobial properties. A study focusing on 1,2,4-triazine derivatives reported their effectiveness against various bacterial strains and fungi . This suggests that this compound may possess similar properties.

2. Anticancer Potential

3. Neuropharmacological Effects

- Some derivatives of triazines have demonstrated neuropharmacological effects, including anti-anxiety and anti-inflammatory activities . This raises the possibility that this compound could influence neurological pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the triazine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Summary of Synthesis Methods for Triazine Derivatives

| Method | Yield (%) | Reference |

|---|---|---|

| Buchwald-Hartwig Coupling | 46 | Lundbeck et al., 2023 |

| Grignard Reaction | High | ResearchGate |

| N-Methylation | Variable | ACS Publications |

Case Studies

While specific case studies on this compound are sparse, related compounds have been the subject of numerous investigations:

- Case Study 1 : A triazine derivative was evaluated for its antibacterial activity against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

- Case Study 2 : Another study explored the neuroprotective effects of a structurally similar compound in a murine model of Alzheimer's disease, demonstrating reduced amyloid plaque formation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds related to Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine exhibit potential anticancer activities. The compound has been studied for its ability to inhibit specific kinases involved in cell proliferation. For instance, derivatives of pyrido[2,3-d]pyrimidinones have shown effectiveness in treating proliferative diseases such as cancer and rheumatoid arthritis by selectively targeting serine/threonine kinases like cyclin-dependent kinase 4 and cyclin-dependent kinase 6 .

Antimicrobial Activities

The compound has also been investigated for its antimicrobial properties. Certain triazine derivatives have demonstrated activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents . This is particularly relevant given the rise of antibiotic-resistant strains of bacteria.

Agricultural Science

Herbicide Development

this compound has potential applications in agricultural science as a herbicide. Its structural similarities to other triazine-based herbicides suggest it may inhibit photosynthesis in plants, offering a pathway for developing effective weed management solutions . Research into the efficacy and safety profiles of such compounds is ongoing.

Materials Science

Polymer Chemistry

In materials science, the compound's unique chemical structure allows for its incorporation into polymer matrices. Research has explored its use as a functional additive that can enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of triazine derivatives into polymer systems has shown promise in creating materials with improved performance characteristics .

Case Studies and Research Findings

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.